BenchChemオンラインストアへようこそ!

6-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine

TRPV1 Pain Vanilloid receptor

6-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine (CAS 1491938-23-8) is a 4-aminopyrimidine derivative bearing a 4-trifluoromethylphenyl substituent at the 6-position. With a molecular weight of 239.20 g/mol, calculated logP of 2.4, and topological polar surface area of 51.8 Ų , this compound serves as the essential core scaffold for a clinically evaluated class of TRPV1 vanilloid receptor antagonists.

Molecular Formula C11H8F3N3
Molecular Weight 239.20 g/mol
Cat. No. B7941076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine
Molecular FormulaC11H8F3N3
Molecular Weight239.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NC=N2)N)C(F)(F)F
InChIInChI=1S/C11H8F3N3/c12-11(13,14)8-3-1-7(2-4-8)9-5-10(15)17-6-16-9/h1-6H,(H2,15,16,17)
InChIKeyZBOINQYYSWSJAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 6-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine CAS 1491938-23-8 as a Differentiated Building Block for TRPV1 Antagonist Drug Discovery


6-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine (CAS 1491938-23-8) is a 4-aminopyrimidine derivative bearing a 4-trifluoromethylphenyl substituent at the 6-position. With a molecular weight of 239.20 g/mol, calculated logP of 2.4, and topological polar surface area of 51.8 Ų [1], this compound serves as the essential core scaffold for a clinically evaluated class of TRPV1 vanilloid receptor antagonists [2][3]. Its value proposition is anchored in data demonstrating that the 4-CF3-phenyl group provides superior metabolic stability compared to t-butylphenyl analogs while maintaining comparable target potency when used to construct TRPV1 antagonists [3].

Why 6-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine Cannot Be Substituted with a Non-Fluorinated Analog in TRPV1 Antagonist Programs


Direct head-to-head SAR data from the Amgen TRPV1 antagonist program demonstrate that substituting the 4-CF3-phenyl group with a 4-t-butylphenyl group results in a measurable loss of metabolic stability while providing no compensatory potency gain (compound 73 vs 17) [1]. Furthermore, the 4-CF3-phenyl scaffold is critical for achieving subnanomolar TRPV1 antagonism when combined with optimal A-region heterocycles; the combination of 4-CF3-phenyl with a 7-aminoquinoline group yields a 3- to 20-fold increase in human TRPV1 potency compared to the t-butylphenyl analog (compound 79 vs 78) [1]. Using unsubstituted phenyl or other 4-substituted phenyl analogs would forfeit this synergistic potency enhancement and the established metabolic stability advantage, making simple analog substitution scientifically unjustified for TRPV1-focused research programs.

Quantitative Evidence Guide: 6-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine – Direct Comparator Data for Scientific Selection


TRPV1 Antagonist Potency: 4-CF3-Phenyl vs 4-t-Butylphenyl on 4-Aminopyrimidine Core

In a controlled SAR study, replacement of the 4-t-butylphenyl group with a 4-trifluoromethylphenyl group on the 4-aminopyrimidine core (compound 17 vs 73) resulted in a slight decrease in TRPV1 inhibitory activity [1]. However, when the 4-CF3-phenyl group was combined with a 7-aminoquinoline A-region (compound 79), it produced an additional 3- to 20-fold increase in potency at human TRPV1 compared to the analogous t-butylphenyl-7-aminoquinoline compound (78) [1]. This demonstrates that the 4-CF3-phenyl substitution is not merely a potency-maintaining replacement but a synergistic potency-enhancing element when paired with optimal A-region fragments.

TRPV1 Pain Vanilloid receptor

Metabolic Stability Advantage: 4-CF3-Phenyl vs 4-t-Butylphenyl on Cinnamide Core

Prior SAR work in the cinnamide TRPV1 antagonist series established that replacing the t-butylphenyl group with a trifluoromethylphenyl group reduced metabolism while maintaining comparable potency [1]. This metabolic stability advantage translated to the 4-aminopyrimidine series, where the 4-CF3-phenyl and pyrimidine core demonstrated stability in human liver microsomes, with metabolic oxidation occurring on the A-region heterocycle rather than on the CF3-phenyl or pyrimidine moieties [2]. Compound 20, bearing the 4-CF3-phenyl-pyrimidine scaffold, showed clearance rates of 44 µL/min/mg in rat liver microsomes (RLM) and 135 µL/min/mg in human liver microsomes (HLM), representing a 2.5-fold (RLM) and 1.85-fold (HLM) improvement over the 7-quinolinyl analog 1 which had clearance of 111 µL/min/mg (RLM) and 250 µL/min/mg (HLM) [2].

Metabolic stability Liver microsomes Drug metabolism

In Vivo Efficacy: Clinical Candidate AMG 517 Derived from the 4-CF3-Phenyl-Pyrimidine Scaffold

Compound 23 (AMG 517; N-{4-[6-(4-trifluoromethyl-phenyl)-pyrimidin-4-yloxy]-benzothiazol-2-yl}-acetamide), built directly from the 6-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine scaffold, demonstrated an ED50 of 0.33 mg/kg p.o. in a rodent capsaicin-induced flinch model (on-target biochemical challenge) and a minimum effective dose (MED) of 0.83 mg/kg p.o. in the CFA-induced thermal hyperalgesia model of inflammatory pain [1]. Based on its in vivo efficacy and pharmacokinetic profile, AMG 517 was selected for further evaluation in human clinical trials [1], making it one of the few TRPV1 antagonists to achieve clinical-stage development. This clinical translation validates the core scaffold's suitability for orally bioavailable drug candidates targeting TRPV1.

In vivo efficacy TRPV1 Pain model Clinical candidate

Solubility Improvement: 4-CF3-Phenyl-Pyrimidine Series vs Previous TRPV1 Antagonist Series

A subsequent study on 4-aminopyrimidine tetrahydronaphthols demonstrated that analogs built on the 6-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine core (compounds 4 and 5-10) showed increased solubility compared to the previous 4-oxopyrimidine TRPV1 antagonist series, alongside improvements in metabolic stability and absorption [1]. While specific solubility values for individual compounds are not publicly disclosed in the abstract, the authors explicitly report that all compounds in the series (5-10) exhibited improved solubility properties over the prior series, indicating that the 4-CF3-phenyl-pyrimidine-4-amino scaffold provides a favorable solubility baseline for further derivatization [1].

Solubility Drug-like properties TRPV1 antagonist

Subnanomolar TRPV1 Potency Achievable with Derivatives of the 4-CF3-Phenyl-Pyrimidine Scaffold

Derivatives of the 6-(4-(trifluoromethyl)phenyl)pyrimidine scaffold consistently achieve subnanomolar to low nanomolar IC50 values at TRPV1. Compound 74 (4-oxopyrimidine with 4-CF3-phenyl and 7-quinolinyl) exhibited IC50 values of 0.6 nM (rat TRPV1, capsaicin) and 3.7 nM (human TRPV1, capsaicin) [1]. AMG 517 (compound 23) showed IC50 = 0.5 nM against human TRPV1 . Even the simple 4-aminopyrimidine derivative 79 demonstrated potent antagonism, with the combination of 4-CF3-phenyl and 7-aminoquinoline providing 3-20 fold enhancement over the t-butylphenyl analog [1]. These values place derivatives of this scaffold among the most potent TRPV1 antagonists reported in the literature.

Subnanomolar antagonist TRPV1 Potency benchmark

Physicochemical Differentiation: Lipophilicity and TPSA Compared to Non-Fluorinated 6-Aryl Analogs

The 4-trifluoromethyl group imparts distinct physicochemical properties compared to non-fluorinated 6-aryl analogs. 6-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine has a calculated XLogP3-AA value of 2.4 and a topological polar surface area (TPSA) of 51.8 Ų [1]. In comparison, the unsubstituted 6-phenylpyrimidin-4-amine (CAS 3435-29-8) has a molecular weight of 171.20 g/mol and lacks the electron-withdrawing trifluoromethyl group [2], which results in lower lipophilicity and different hydrogen-bond acceptor capacity. The CF3 group adds 5 fluorine-based H-bond acceptors (total H-bond acceptor count = 6 for the target compound vs 3 for 6-phenylpyrimidin-4-amine) [1][2], creating distinct molecular recognition properties relevant to target binding and pharmacokinetic behavior.

Lipophilicity TPSA Drug-likeness Physicochemical properties

Optimal Research and Industrial Application Scenarios for 6-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine Based on Quantitative Evidence


TRPV1 Antagonist Lead Optimization Requiring Subnanomolar Potency with Oral Bioavailability

For medicinal chemistry programs targeting TRPV1 for pain indications, this compound is the evidence-supported 6-arylpyrimidine scaffold. Data show that when combined with a 7-aminoquinoline A-region, it yields a 3-20 fold potency enhancement over t-butylphenyl analogs [1] and has produced the clinical candidate AMG 517 with ED50 = 0.33 mg/kg p.o. [2]. Researchers synthesizing focused libraries of TRPV1 antagonists should select this scaffold over non-fluorinated 6-aryl alternatives to maximize the probability of achieving subnanomolar potency and translatable in vivo efficacy.

Metabolic Stability-First Drug Discovery Programs Where Core Scaffold Stability is Critical

The 4-CF3-phenyl-pyrimidine core has been demonstrated to be stable toward hepatic oxidative metabolism, with metabolic clearance occurring on peripheral A-region substituents rather than the core scaffold [1]. In programs where scaffold metabolic stability is a go/no-go criterion, this compound provides a validated, stable core that allows medicinal chemists to focus SAR exploration on variable regions without concern for core degradation, as evidenced by RLM clearance of 44 µL/min/mg for compound 20 vs 111 µL/min/mg for compound 1 (2.5-fold improvement with optimized A-region) [1].

Solubility-Constrained Lead Series Requiring Improved Aqueous Solubility Without Potency Loss

The 4-aminopyrimidine variant of this scaffold has been explicitly shown to provide increased solubility over the earlier 4-oxopyrimidine TRPV1 antagonist series [1]. For programs where solubility-limited absorption is a primary optimization challenge, starting from this 4-amino scaffold (rather than the 4-oxo or non-fluorinated analogs) provides a more favorable solubility baseline while maintaining access to subnanomolar TRPV1 potency, as demonstrated by compounds 4-10 in the tetrahydronaphthol series [1].

Building Block Procurement for TRPV1-Focused Chemical Biology Tool Compound Synthesis

As the direct synthetic precursor to the clinically evaluated TRPV1 antagonist AMG 517 [1] and numerous high-potency tool compounds (e.g., compound 74 with rTRPV1 IC50 = 0.6 nM [2]), this building block enables the synthesis of well-characterized pharmacological tools with established SAR. For academic or industrial laboratories synthesizing TRPV1 probes for target validation studies, procuring this specific 4-CF3-phenylpyrimidin-4-amine ensures access to literature-precedented, potent tool compounds with documented selectivity and pharmacokinetic profiles, reducing the synthetic uncertainty associated with analog scaffolds.

Quote Request

Request a Quote for 6-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.